molecular formula C19H18N4O3S B11243762 N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)furan-2-carboxamide

N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B11243762
M. Wt: 382.4 g/mol
InChI Key: OJJJKJJTLREBFV-UHFFFAOYSA-N
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Description

N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazole ring, a triazole ring, and a furan ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)furan-2-carboxamide typically involves multi-step reactions. The process begins with the preparation of the thiazole and triazole rings, followed by their coupling with the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)furan-2-carboxamide stands out due to its unique combination of thiazole, triazole, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C19H18N4O3S/c1-12-16(9-10-20-18(24)15-4-3-11-26-15)27-19-21-17(22-23(12)19)13-5-7-14(25-2)8-6-13/h3-8,11H,9-10H2,1-2H3,(H,20,24)

InChI Key

OJJJKJJTLREBFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C4=CC=CO4

Origin of Product

United States

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